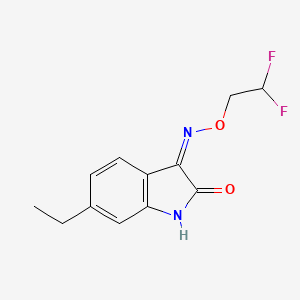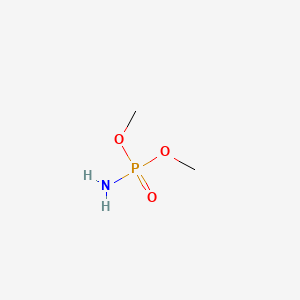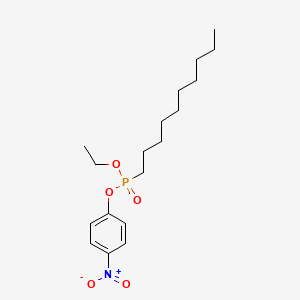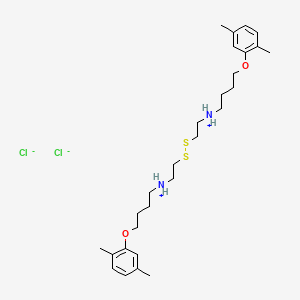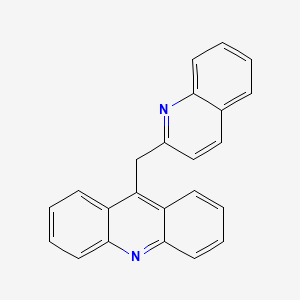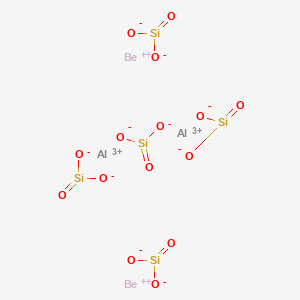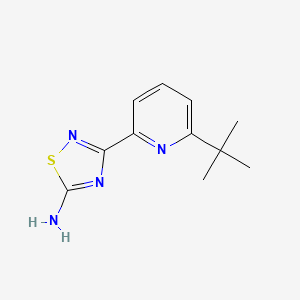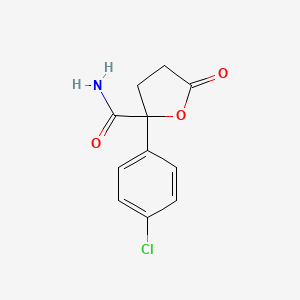![molecular formula C26H28O2S B13746788 Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester CAS No. 10271-31-5](/img/structure/B13746788.png)
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C24H26O2S It is known for its unique structure, which includes a triphenylmethylthio group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid derivatives with triphenylmethylthiol and tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethylthio group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The triphenylmethylthio group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 3-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a triphenylmethylthio group.
Propanoic acid, 3-[(hydroxyphosphinyl)-, 1,1-dimethylethyl ester: Contains a hydroxyphosphinyl group instead of a triphenylmethylthio group.
Uniqueness
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is unique due to its triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and ability to participate in specific interactions, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
10271-31-5 |
|---|---|
Fórmula molecular |
C26H28O2S |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
tert-butyl 3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H28O2S/c1-25(2,3)28-24(27)19-20-29-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
Clave InChI |
ZDBVFOQVCOQLKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



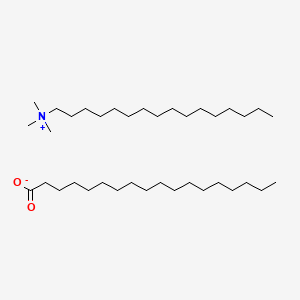
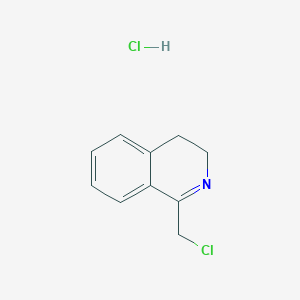

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
